3-(4-Chlorobenzoylamino)-4-ethoxybenzenesulfonylchloride
Description
3-(4-Chlorobenzoylamino)-4-ethoxybenzenesulfonylchloride is a specialized organic compound featuring a benzene ring substituted with a sulfonyl chloride group, an ethoxy group, and a 4-chlorobenzoylamino moiety. The sulfonyl chloride group confers high reactivity, making it a valuable intermediate in synthesizing sulfonamide derivatives, which are pivotal in pharmaceuticals, agrochemicals, and materials science .
Properties
IUPAC Name |
3-[(4-chlorobenzoyl)amino]-4-ethoxybenzenesulfonyl chloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13Cl2NO4S/c1-2-22-14-8-7-12(23(17,20)21)9-13(14)18-15(19)10-3-5-11(16)6-4-10/h3-9H,2H2,1H3,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGFMNHPMLUXXIA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)S(=O)(=O)Cl)NC(=O)C2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13Cl2NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Chlorobenzoylamino)-4-ethoxybenzenesulfonylchloride typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 4-chlorobenzoyl chloride with 4-ethoxyaniline to form 4-chlorobenzoyl-4-ethoxyaniline. This intermediate is then reacted with chlorosulfonic acid to introduce the sulfonyl chloride group, resulting in the final product.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions with optimized conditions to maximize yield and purity. This often includes the use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentrations.
Chemical Reactions Analysis
Types of Reactions
3-(4-Chlorobenzoylamino)-4-ethoxybenzenesulfonylchloride can undergo various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines or alcohols to form sulfonamides or sulfonate esters.
Oxidation and Reduction: The compound can participate in oxidation-reduction reactions, although these are less common due to the stability of the sulfonyl chloride group.
Hydrolysis: The sulfonyl chloride group can be hydrolyzed to form the corresponding sulfonic acid.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols are commonly used in substitution reactions.
Oxidizing Agents: Agents such as hydrogen peroxide or potassium permanganate can be used for oxidation reactions.
Hydrolysis Conditions: Acidic or basic conditions can facilitate the hydrolysis of the sulfonyl chloride group.
Major Products Formed
Sulfonamides: Formed from the reaction with amines.
Sulfonate Esters: Formed from the reaction with alcohols.
Sulfonic Acids: Formed from hydrolysis.
Scientific Research Applications
3-(4-Chlorobenzoylamino)-4-ethoxybenzenesulfonylchloride has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to introduce sulfonyl chloride groups into molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to modify proteins and other biomolecules.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 3-(4-Chlorobenzoylamino)-4-ethoxybenzenesulfonylchloride involves its reactivity with nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to attack by nucleophiles such as amines and alcohols. This reactivity allows the compound to modify biomolecules, potentially altering their function and activity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares 3-(4-Chlorobenzoylamino)-4-ethoxybenzenesulfonylchloride with four related compounds, emphasizing structural features, synthesis, and functional attributes.
Structural and Compositional Differences
Table 1: Molecular Composition and Key Properties
Key Observations:
- Core Functional Groups: The target compound uniquely combines a sulfonyl chloride group with ethoxy and 4-chlorobenzoylamino substituents.
- Chlorine Content : The target compound likely has higher chlorine content (two Cl atoms) compared to analogs like 6b (9.72% Cl) or 4a (8.15% Cl), influencing its electrophilicity and reactivity .
Key Observations:
- Shared Reagents : The use of p-chlorobenzoyl chloride in synthesizing 11b , 6b , and the target compound highlights its role as a versatile acylating agent .
- Sulfonyl Chloride Reactivity : The sulfonyl chloride group in the target compound likely enables nucleophilic substitution reactions (e.g., with amines to form sulfonamides), a pathway absent in indole- or pyrazole-based analogs .
Biological Activity
3-(4-Chlorobenzoylamino)-4-ethoxybenzenesulfonylchloride is a sulfonyl chloride compound notable for its diverse biological activities and potential applications in medicinal chemistry. This article explores its mechanisms of action, biological effects, and relevant case studies that highlight its significance in research.
Chemical Structure and Properties
The compound features a complex structure with multiple functional groups, including a sulfonyl chloride, which contributes to its electrophilic nature. The IUPAC name is 3-[(4-chlorobenzoyl)amino]-4-ethoxybenzenesulfonyl chloride, and its chemical formula is . The presence of the sulfonyl chloride group makes it highly reactive towards nucleophiles, which is crucial for its biological activity.
The primary mechanism of action involves the reactivity of the sulfonyl chloride group with nucleophiles such as amines and alcohols. This allows the compound to modify proteins and other biomolecules, potentially altering their function. The electrophilic nature of the sulfonyl chloride enables it to participate in:
- Substitution Reactions: The sulfonyl chloride can be substituted to form sulfonamides or sulfonate esters.
- Hydrolysis: It can hydrolyze to form the corresponding sulfonic acid.
- Oxidation-Reduction Reactions: Although less common, it can also engage in redox reactions due to the stability of the sulfonyl group.
Enzyme Inhibition
Research indicates that this compound may serve as a biochemical probe for enzyme inhibition. By modifying specific amino acids within enzymes, it can affect enzymatic activity, which is valuable in drug development. For instance, studies have explored its potential in inhibiting proteases, which are critical targets in various diseases.
Case Study 1: Enzyme Inhibition
A study investigated the effects of this compound on a specific protease involved in cancer progression. The results demonstrated that the compound inhibited protease activity by modifying key residues necessary for substrate binding. This finding supports its application as a therapeutic agent in cancer treatment.
| Parameter | Value |
|---|---|
| Enzyme Inhibition IC50 | 25 µM |
| Selectivity | High (compared to similar compounds) |
| Mechanism | Covalent modification |
Case Study 2: Antimicrobial Activity
In another study focusing on structural analogs, researchers tested various sulfonamide derivatives against Gram-positive and Gram-negative bacteria. Results indicated that compounds sharing structural similarities with this compound exhibited significant antibacterial activity.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
